molecular formula C9H21NO B1462502 N-(3-methoxypropyl)pentan-2-amine CAS No. 1038238-14-0

N-(3-methoxypropyl)pentan-2-amine

Cat. No.: B1462502
CAS No.: 1038238-14-0
M. Wt: 159.27 g/mol
InChI Key: SARXSECEDWYELD-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)pentan-2-amine is an organic compound with the molecular formula C9H21NO It is a secondary amine, characterized by the presence of a methoxypropyl group and a pentan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)pentan-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxypropanol with pentan-2-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 4 to 6 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as Cu-Co/Al2O3-diatomite has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-methoxypropyl)pentan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)pentan-2-amine involves its interaction with specific molecular targets. The compound can undergo thermal decomposition, leading to the formation of carboxylic acids and other byproducts. The decomposition process is initiated by the hydrolysis of the ether bond, followed by the cleavage of C-N and C-C bonds . This reaction is influenced by factors such as temperature and the presence of dissolved oxygen.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: Similar in structure but lacks the pentan-2-yl group.

    2-Methoxyethylamine: Contains a methoxyethyl group instead of a methoxypropyl group.

    Hexylamine: Has a hexyl group attached to the nitrogen atom instead of a methoxypropyl group.

Uniqueness

N-(3-methoxypropyl)pentan-2-amine is unique due to the presence of both a methoxypropyl group and a pentan-2-yl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

1038238-14-0

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

N-(3-methoxypropyl)pentan-2-amine

InChI

InChI=1S/C9H21NO/c1-4-6-9(2)10-7-5-8-11-3/h9-10H,4-8H2,1-3H3

InChI Key

SARXSECEDWYELD-UHFFFAOYSA-N

SMILES

CCCC(C)NCCCOC

Canonical SMILES

CCCC(C)NCCCOC

Origin of Product

United States

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